An In-depth Technical Guide to 2-Chloropyrimidine-5-sulfonyl Chloride: Structure, Properties, and Applications
An In-depth Technical Guide to 2-Chloropyrimidine-5-sulfonyl Chloride: Structure, Properties, and Applications
Introduction
In the landscape of modern medicinal chemistry and organic synthesis, heteroaromatic sulfonyl halides are indispensable tools. Among these, pyrimidine-based reagents stand out due to the prevalence of the pyrimidine scaffold in a vast array of biologically active molecules. This guide provides a comprehensive technical overview of 2-Chloropyrimidine-5-sulfonyl chloride (CAS No. 98026-88-1), a versatile bifunctional building block. Its unique structure, featuring two distinct reactive sites—a highly reactive sulfonyl chloride and a displaceable chloro substituent—offers synthetic chemists a powerful handle for constructing complex molecular architectures.
We will delve into the core physicochemical properties, synthesis, and chemical reactivity of this reagent. Furthermore, this guide will illuminate its practical applications, particularly in the realm of drug discovery, by providing field-proven insights and detailed protocols to empower researchers and drug development professionals in their scientific endeavors.
Chemical Structure and Identifiers
The unambiguous identification of a chemical reagent is paramount for reproducibility and safety. 2-Chloropyrimidine-5-sulfonyl chloride is characterized by a pyrimidine ring substituted with a chlorine atom at the 2-position and a sulfonyl chloride group at the 5-position.
The presence of two electron-withdrawing nitrogen atoms in the pyrimidine ring significantly influences the reactivity of both the C2-chloro and the C5-sulfonyl chloride groups, a topic explored in detail in the reactivity section.
Physicochemical Properties
A thorough understanding of a compound's physical properties is critical for its proper handling, storage, and application in chemical reactions. The key properties of 2-Chloropyrimidine-5-sulfonyl chloride are summarized below.
| Property | Value | Reference(s) |
| Molecular Weight | 213.04 g/mol | [1][5] |
| Appearance | White to cream or light yellow crystalline powder/solid | [1][2][4] |
| Melting Point | 64.0°C to 67.0°C | [1][6] |
| Purity | ≥96% (GC) | [1][2] |
| Storage Conditions | Store in a dry, cool, well-ventilated place under an inert atmosphere. Keep container tightly sealed. | [4][7] |
Synthesis of 2-Chloropyrimidine-5-sulfonyl chloride
The synthesis of this bifunctional reagent requires robust chemical methods. A common and effective laboratory-scale synthesis starts from 2-hydroxypyrimidine-5-sulfonic acid.[3] This procedure leverages the potent chlorinating and dehydrating properties of phosphorus pentachloride (PCl₅).
Conceptual Workflow: Synthesis from 2-Hydroxypyrimidine-5-sulfonic acid
Caption: Synthetic workflow for 2-Chloropyrimidine-5-sulfonyl chloride.
Detailed Experimental Protocol
Causality: This protocol employs phosphorus pentachloride as both a chlorinating agent and a dehydrating agent. It simultaneously converts the hydroxyl group at the 2-position into a chloride and the sulfonic acid group into the desired sulfonyl chloride. The high temperature is necessary to drive this reaction to completion.
-
Reaction Setup: In a reaction vessel equipped with a reflux condenser and a stirrer, carefully mix 2-hydroxypyrimidine-5-sulfonic acid (12.8 g) with phosphorus pentachloride (37.8 g).[3]
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Heating: Heat the reaction mixture to 180°C and maintain this temperature with vigorous stirring for 4 hours.[3] The reaction should be performed in a well-ventilated fume hood due to the evolution of HCl and POCl₃.
-
Workup - Dissolution & Filtration: After the reaction is complete, allow the mixture to cool to room temperature. Add toluene (200 mL) to dissolve the product. Insoluble inorganic byproducts can be removed by filtration.[3]
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Workup - Washing & Drying: Transfer the toluene filtrate to a separatory funnel and wash carefully with ice water to remove any remaining phosphorus-containing acids. Dry the organic layer over anhydrous magnesium sulfate.[3]
-
Isolation: Remove the toluene by evaporation under reduced pressure. The resulting residue, a light yellow solid, is the crude product.
-
Purification: The product can be further purified by allowing it to crystallize in a refrigerator, yielding 2-chloropyrimidine-5-sulfonyl chloride.[3] A reported yield for this procedure is approximately 96%.[3]
Chemical Reactivity and Synthetic Applications
The synthetic utility of 2-Chloropyrimidine-5-sulfonyl chloride stems from the differential reactivity of its two electrophilic centers.
A. Reactions at the Sulfonyl Chloride Group
The sulfonyl chloride moiety is highly electrophilic and readily undergoes nucleophilic substitution with a wide range of nucleophiles. This is the most common transformation for this functional group.
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Sulfonamide Formation: The reaction with primary or secondary amines is the most prominent application, yielding sulfonamides. This reaction is typically fast and high-yielding, often carried out in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct. The pyrimidine core's electron-withdrawing nature enhances the electrophilicity of the sulfonyl group.
Caption: General scheme for sulfonamide synthesis.
B. Reactions at the 2-Chloro Position
The chlorine atom at the C2 position of the pyrimidine ring is activated for nucleophilic aromatic substitution (SₙAr). The two ring nitrogens act as powerful electron-withdrawing groups, stabilizing the negative charge of the Meisenheimer complex intermediate, thereby facilitating the substitution.
-
Displacement with Nucleophiles: This position can be targeted by various nucleophiles, including amines, alcohols, and thiols.[8][9] The reactivity allows for the sequential introduction of different functionalities. For instance, one can first react the sulfonyl chloride group under mild conditions and subsequently displace the 2-chloro group at a higher temperature. This differential reactivity is a key advantage for building molecular complexity. Studies have shown that the substitution at the pyrimidine ring can be finely tuned based on the electronic properties of other substituents.[8]
Application Profile: A Key Building Block in Drug Discovery
The unique combination of a pyrimidine core and two versatile reactive handles makes 2-Chloropyrimidine-5-sulfonyl chloride a valuable building block in medicinal chemistry.
Case Study: GPR119 Agonists for Type 2 Diabetes
A prominent example of its application is in the discovery of BMS-903452, a clinical candidate developed as a G-protein-coupled receptor 119 (GPR119) agonist for the treatment of type 2 diabetes.[10][11] GPR119 agonists stimulate glucose-dependent insulin release.[11]
In the synthesis of BMS-903452 and its analogues, the 5-chloropyrimidin-2-yl moiety was introduced via a nucleophilic aromatic substitution reaction. Specifically, a piperidin-4-ol intermediate displaces the chlorine atom of a 2,5-dichloropyrimidine. While the title compound of this guide is not the exact reagent used, its isomer, 2,5-dichloropyrimidine, demonstrates the high utility of the 2-chloropyrimidine scaffold in SₙAr reactions for drug synthesis. The resulting chloropyrimidine derivatives were found to have an ideal metabolic profile for a clinical candidate.[10] This case highlights the importance of the chloropyrimidine scaffold in tuning the pharmacokinetic properties of drug molecules.
Safety and Handling
As a highly reactive chemical, 2-Chloropyrimidine-5-sulfonyl chloride must be handled with appropriate safety precautions.
-
Hazard Identification: The compound is classified as corrosive. It causes severe skin burns and eye damage.[1][12] It is also harmful if swallowed, inhaled, or in contact with skin.[4] A significant hazard is its reaction with water, which liberates toxic gas (hydrogen chloride).[1][6]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gear, including chemical safety goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., nitrile).[12]
-
Handling Procedures: Handle only in a well-ventilated chemical fume hood.[12][13] Avoid breathing dust. Prevent contact with skin, eyes, and clothing. Keep away from water and incompatible materials such as strong bases.[12]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]
-
Skin: Immediately remove all contaminated clothing and wash the affected area with plenty of water. Seek immediate medical attention.[12]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]
-
Conclusion
2-Chloropyrimidine-5-sulfonyl chloride is a powerful and versatile bifunctional reagent with significant applications in organic synthesis and drug discovery. Its two distinct electrophilic sites—the sulfonyl chloride and the 2-chloro substituent—can be addressed selectively, providing a robust platform for the synthesis of complex sulfonamides and other pyrimidine-based derivatives. A comprehensive understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, enables researchers to fully exploit its synthetic potential in the development of novel chemical entities.
References
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Chemspace. 5-chloropyridine-2-sulfonyl chloride - C5H3Cl2NO2S. [Link]
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J&K Scientific. 5-Chloropyridine-2-sulfonyl chloride | 885277-08-7. [Link]
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Poreba, M., et al. (2019). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 30(5), 1452-1464. [Link]
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ACS Publications. Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. [Link]
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PubMed. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. [Link]
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ResearchGate. Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. [Link]
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PubChem. Pyrimidine-2-sulfonyl Chloride | C4H3ClN2O2S | CID 11528448. [Link]
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MDPI. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. [Link]
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